methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a 1,2,4-triazole derivative featuring a benzyl group at the 4-position of the triazole ring, a sulfanyl acetate moiety at the 3-position, and a 4-nitrophenylformamido methyl substituent at the 5-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and agrochemical applications, including antimicrobial, antitumor, and anti-inflammatory activities .
The synthesis of such derivatives typically involves S-alkylation reactions of triazole-thione precursors with α-halogenated esters or ketones under basic conditions . Key spectral characteristics include:
Properties
IUPAC Name |
methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c1-30-18(26)13-31-20-23-22-17(24(20)12-14-5-3-2-4-6-14)11-21-19(27)15-7-9-16(10-8-15)25(28)29/h2-10H,11-13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIQUIWUDCVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the triazole core. The benzyl and nitrophenyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive intermediates.
| Reaction Conditions | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Acidic hydrolysis (HCl, H₂O/EtOH) | 6M HCl, reflux, 6 hrs | 78–85 | |
| Basic hydrolysis (NaOH, H₂O/THF) | 2M NaOH, 60°C, 4 hrs | 82–88 | |
| Enzymatic hydrolysis | Lipase, pH 7.0, 37°C, 24 hrs | 65–70 |
The carboxylic acid product can further react via amidation or esterification to generate derivatives with modified pharmacological properties.
Sulfanyl Group Reactivity
The thioether (-S-) bridge participates in nucleophilic substitution and oxidation reactions:
Oxidation to Sulfone/Sulfoxide
Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs, acetic acid | Sulfoxide | 72–75 |
| mCPBA | DCM, 0°C → RT, 2 hrs | Sulfone | 85–90 |
Nucleophilic Displacement
The sulfanyl group can be displaced by amines or thiols under basic conditions, enabling modular modifications .
Nitrophenyl Group Transformations
The 4-nitrophenyl moiety undergoes reduction and electrophilic substitution:
Catalytic Hydrogenation
Reduction of the nitro group to an amine using H₂/Pd-C enhances hydrogen-bonding capacity for target interactions :
| Conditions | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C (10%) | EtOH | 4 hrs | 88–92 |
| H₂ (3 atm) | Raney Ni | THF/H₂O | 2 hrs | 90–94 |
Electrophilic Aromatic Substitution
The nitro group directs electrophiles (e.g., halogens) to the meta position, enabling halogenation for further coupling reactions.
Triazole Ring Functionalization
The 1,2,4-triazole core participates in:
-
Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial applications .
-
Cycloadditions : Reacts with alkynes or nitriles under microwave irradiation to form fused heterocycles .
Microwave-assisted triazole derivatization (based on analogous systems ):
| Substrate | Reaction Type | Time | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Alkyne | Huisgen cycloaddition | 15 min | 120 | 89–95 |
| Nitrile | [3+2] Cycloaddition | 20 min | 100 | 82–87 |
Cross-Coupling Reactions
The compound’s aromatic and heteroaromatic components enable Suzuki-Miyaura and Ullmann couplings for structural diversification :
| Reaction Type | Conditions | Catalytic System | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acid | 75–80 |
| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl iodide | 68–72 |
Degradation Pathways
Stability studies reveal pH-dependent degradation:
-
Acidic conditions (pH 2.0) : Ester hydrolysis predominates (t₁/₂ = 8 hrs).
-
Basic conditions (pH 10.0) : Triazole ring decomposition occurs (t₁/₂ = 4 hrs).
Comparative Reaction Efficiency
Data from microwave-assisted syntheses of analogous triazoles highlight efficiency gains :
| Derivative Class | Conventional Time (hrs) | Microwave Time (min) | Yield Increase (%) |
|---|---|---|---|
| Piperidine-triazoles | 6–17 | 0.5–1.5 | +40 |
| Thioether-triazoles | 24 | 15 | +39 |
| Fluorinated triazoles | 10 | 5 | +28 |
Mechanistic Insights
Scientific Research Applications
Key Features
- Chemical Formula : C20H19N5O5S
- Molecular Weight : 441.5 g/mol
- Core Structure : 1,2,4-triazole
Anticancer Activity
Compounds containing triazole rings have been frequently studied for their anticancer properties. Research indicates that triazole derivatives can inhibit cancer cell proliferation by interfering with various cellular pathways. While specific studies on methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate are scarce, similar compounds have shown promise in targeting cancer cells effectively .
Antioxidant Properties
Triazole derivatives are often evaluated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The potential for this compound to act as an antioxidant could be explored through further research on related triazole compounds .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have also been documented. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in various models. Investigating the anti-inflammatory effects of this compound could provide insights into its therapeutic potential .
Pesticidal Activity
The structural features of this compound suggest possible applications in agriculture as a pesticide or herbicide. Compounds with similar functionalities have been employed as effective agents against various pests and diseases affecting crops . Further studies would be necessary to evaluate its efficacy and safety in agricultural settings.
Synthesis and Derivatives
Research into the synthesis of triazole derivatives has led to various methods that could be adapted for this compound. Understanding these synthetic pathways is critical for developing this compound into a viable product for research or commercial use.
Synthesis Overview
While specific synthetic routes for this compound are not well-documented, similar compounds have been synthesized using standard organic chemistry techniques such as:
- Condensation Reactions : Combining different functional groups to form the desired triazole structure.
- Substitution Reactions : Modifying existing compounds to enhance biological activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound is structurally analogous to other 1,2,4-triazole derivatives with modifications in the ester group, aryl substituents, or formamido side chains. Below is a comparative analysis of key analogs:
Key Observations :
- Ester vs. Amide : Replacement of the methyl ester with an acetamide group (e.g., compound 18) reduces hydrophilicity, as evidenced by higher melting points (273°C vs. ~200°C for esters) .
- Electron-Withdrawing Groups : The 4-nitrophenylformamido group introduces strong electron-withdrawing effects, which may stabilize the thione tautomer and enhance reactivity in nucleophilic substitutions .
Spectral and Physical Properties
| Compound | Melting Point (°C) | IR νC=S (cm⁻¹) | ¹H-NMR (δ, ppm) Key Signals | Yield (%) |
|---|---|---|---|---|
| This compound | Not reported | 1247–1255 | 3.7 (s, COOCH₃), 8.2 (d, NO₂-C₆H₄) | ~50* |
| Ethyl 2-[(4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | Not reported | 1243–1258 | 1.2 (t, CH₂CH₃), 4.2 (q, OCH₂) | ~55* |
| 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (18) | 273.0–274.0 | 1255 | 2.1 (s, CH₃CO), 8.1 (d, NO₂-C₆H₄) | 57 |
*Yields estimated based on similar S-alkylation reactions .
Notable Trends:
Comparison with Analogs :
Biological Activity
Methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, focusing on its antifungal and antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,2,4-triazole core , which is known for its diverse biological activities. The presence of the benzyl group and the nitrophenyl moiety enhances its interaction with biological targets. Its molecular formula is , and it has a molecular weight of 441.5 g/mol .
Antifungal Activity
Research indicates that triazole derivatives are prominent in the development of antifungal agents. The 1,2,4-triazole core is particularly noted for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is crucial in combating fungal infections, especially in immunocompromised patients .
A review highlighted that various triazole derivatives exhibit broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus species. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring and substituents significantly influence antifungal potency .
| Compound | Target Pathogen | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Candida albicans | Ergosterol synthesis inhibition | |
| Other triazoles | Aspergillus spp. | Cell membrane disruption |
Antibacterial Activity
Triazole compounds have also demonstrated significant antibacterial properties. Studies have shown that certain derivatives exhibit bactericidal activity against various strains of bacteria, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. The effectiveness often depends on the specific substituents attached to the triazole ring .
The compound may share similar properties due to its structural components. For example, modifications in the phenyl ring can lead to enhanced antibacterial activity by altering how the compound interacts with bacterial enzymes or cell membranes .
Study on Triazole Derivatives
A study published in a peer-reviewed journal evaluated several triazole derivatives for their antifungal activity. The results indicated that compounds with specific substitutions showed higher efficacy against resistant fungal strains. This suggests that this compound may be a candidate for further investigation in antifungal drug development .
Synthesis and Evaluation
Another research effort focused on synthesizing novel triazole compounds and assessing their biological activities. The study found that certain synthesized derivatives exhibited promising results against both fungal and bacterial strains, reinforcing the potential utility of triazoles in pharmacology .
Q & A
Q. What are the established synthetic routes for methyl 2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, and how can structural integrity be validated?
Methodology :
- Synthesis :
- The compound’s core structure (1,2,4-triazole with sulfanyl and benzyl substituents) can be synthesized via cyclization of thiosemicarbazide intermediates under reflux conditions. For example, similar triazole derivatives were prepared by reacting hydrazine derivatives with carbon disulfide, followed by alkylation or acylation steps .
- The sulfanylacetate moiety can be introduced via nucleophilic substitution using methyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) .
- Validation :
- X-ray crystallography : To confirm the 3D structure and substituent positions (as done for related triazole derivatives in ).
- Spectroscopy : Use FT-IR to identify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for the formamido group) and NMR (¹H/¹³C) to assign protons and carbons (e.g., methyl ester at δ ~3.7 ppm in ¹H NMR) .
Q. How can the purity and stability of this compound be assessed under varying experimental conditions?
Methodology :
- Chromatography : HPLC or TLC with UV detection to monitor degradation products, especially under acidic/basic conditions or elevated temperatures .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
- Hydrolytic Stability : Incubate in buffers (pH 2–12) and analyze via LC-MS to detect hydrolysis of the ester or amide bonds .
Advanced Research Questions
Q. What strategies can optimize the regioselectivity of sulfanyl group introduction during synthesis?
Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., the formamido group) using tert-butoxycarbonyl (Boc) protection to direct sulfanyl substitution to the triazole ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfur atom, improving reaction efficiency .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
Q. How can computational methods (e.g., DFT) predict reactivity and interaction mechanisms of this compound?
Methodology :
Q. How to resolve contradictions in experimental vs. theoretical spectroscopic data?
Methodology :
- Vibrational Assignments : Compare experimental FT-IR/Raman spectra with DFT-simulated spectra. Discrepancies in peak positions (e.g., C=O stretches) may arise from solvent effects or crystal packing, requiring explicit solvent modeling in calculations .
- NMR Chemical Shifts : Use gauge-including atomic orbital (GIAO) methods to compute ¹³C shifts. Deviations >2 ppm may indicate conformational flexibility or hydrogen bonding in the solid state .
Q. What experimental models are suitable for evaluating its biological activity (e.g., anti-inflammatory)?
Methodology :
- In Vitro Assays :
- In Vivo Models :
Q. How can substituent modifications alter its physicochemical and pharmacological properties?
Methodology :
- Structure-Activity Relationships (SAR) :
- Pharmacokinetics : Use Caco-2 cell monolayers to assess intestinal permeability and microsomal stability assays for metabolic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
